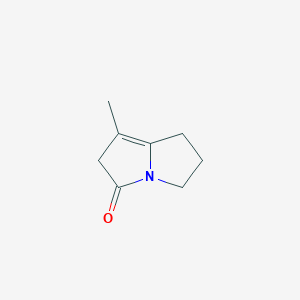

7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 7-methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one systematically describes the compound’s bicyclic framework and functional groups. The parent structure, pyrrolizin-5-one, consists of a pyrrolidine ring (positions 1–5) fused to a pyrrole moiety (positions 6–8), with partial saturation at the 2,3-positions and a ketone group at position 5. The methyl substituent at position 7 introduces asymmetry, while the lactam functionality at position 5 distinguishes it from non-cyclic pyrrolizidine analogs.

The molecular formula C₈H₁₁NO (molecular weight: 137.18 g/mol) aligns with related pyrrolizinones, such as 2,3-dihydro-7-methyl-1H-pyrrolizin-1-one (C₈H₁₁NO) and 1-(2,3-dihydro-7-methyl-1H-pyrrolizin-5-yl)ethanone (C₁₀H₁₃NO). Key structural differences arise from the ketone’s position and substituent orientation (Table 1).

Table 1: Comparative Molecular Features of Pyrrolizine Derivatives

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this class, such as δ 2.3–2.7 ppm (methylene protons adjacent to nitrogen) and δ 6.8–7.1 ppm (aromatic protons in the pyrrole ring). The methyl group at position 7 typically resonates near δ 2.1 ppm as a singlet.

Crystallographic Analysis and Stereochemical Features

Crystallographic data for 7-methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one remain unreported in the literature. However, X-ray studies of analogous pyrrolizines, such as 1-(2,3-dihydro-1H-pyrrolizin-5-yl)pentane-1,4-dione, demonstrate a planar pyrrole ring fused to a puckered pyrrolidine moiety. The ketone group at position 5 likely induces slight distortion in the bicyclic system due to conjugation with the adjacent nitrogen lone pair.

Stereochemical analysis remains challenging due to the compound’s bridgehead nitrogen and partial saturation. Molecular modeling suggests two possible conformers: one with the methyl group equatorial to the pyrrolidine ring and another with axial orientation. Dynamic NMR experiments could resolve this ambiguity by detecting ring puckering energy barriers, as observed in similar lactams.

Comparative Structural Analysis with Pyrrolizidine Derivatives

Unlike saturated pyrrolizidine alkaloids (e.g., retronecine), 7-methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one features a conjugated π-system across the pyrrole ring and a rigid lactam group (Table 2). These structural differences profoundly impact reactivity:

- The lactam’s electron-withdrawing effect reduces basicity at the bridgehead nitrogen compared to pyrrolizidines.

- Partial unsaturation enables electrophilic substitution at the pyrrole ring’s α-positions, a reactivity absent in fully saturated analogs.

Table 2: Structural Contrast with Pyrrolizidine Alkaloids

| Feature | 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one | Pyrrolizidine Alkaloids (e.g., Retronecine) |

|---|---|---|

| Ring System | Partially unsaturated bicyclic lactam | Fully saturated bicyclic amine |

| Functional Groups | Ketone at position 5 | Hydroxyl groups at multiple positions |

| Nitrogen Hybridization | sp² (conjugated with carbonyl) | sp³ |

| Aromaticity | Localized in pyrrole ring | None |

Eigenschaften

Molekularformel |

C8H11NO |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

1-methyl-2,5,6,7-tetrahydropyrrolizin-3-one |

InChI |

InChI=1S/C8H11NO/c1-6-5-8(10)9-4-2-3-7(6)9/h2-5H2,1H3 |

InChI-Schlüssel |

UPGFXMQOOUMYKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CCCN2C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with an aldehyde or ketone in the presence of an acid catalyst to form the desired bicyclic structure. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolizine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the notable applications of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is its role as a potential anti-inflammatory agent. Research indicates that derivatives of pyrrolizine compounds can inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory process. For instance, a related compound, ML-3000, has been shown to be effective in treating rheumatic disorders and preventing allergic diseases due to its inhibitory effects on these enzymes .

Anticancer Activity

Pyrrolizine derivatives have also garnered attention for their anticancer properties. Studies have demonstrated that modifications to the pyrrolizine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one and its biological activity is essential for optimizing its pharmacological properties. SAR studies have revealed that specific substitutions on the pyrrolizine ring can significantly affect its potency and selectivity against various biological targets, including kinases involved in cancer signaling pathways .

Material Science Applications

Polymer Chemistry

In material science, 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one can be utilized in the synthesis of novel polymers. The compound's unique structure allows it to serve as a monomer or cross-linking agent in polymerization reactions, potentially leading to materials with enhanced mechanical and thermal properties. This application is particularly relevant in developing advanced materials for coatings and composites .

Case Studies

Study on Anti-inflammatory Effects

A study published in Drugs of Future highlighted the anti-inflammatory effects of ML-3000 (a derivative of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one) in animal models. The results showed significant reductions in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Exploration of Anticancer Activity

Research conducted by a team at a leading pharmaceutical institute investigated several pyrrolizine derivatives for their anticancer activity. The study found that certain modifications to the 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one structure led to improved efficacy against breast cancer cell lines, indicating a promising direction for future drug development .

Wirkmechanismus

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrrolizinone Core

5-Acetyl-2,3-dihydro-7-methyl-1H-pyrrolizine

- Structure : Differs by an acetyl group at the 5-position instead of a ketone.

- Properties: Molecular weight = 163.22 g/mol (vs. 137.18 g/mol for the target compound).

7-Hydroxy-6-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizin-5(7aH)-one

- Structure : Contains a hydroxy group at the 7-position and a methoxyphenyl substituent at the 6-position.

- Synthesis : Prepared via a cyclization reaction involving methyl prolinate hydrochloride and aryl acetates, suggesting analogous routes for the target compound .

- Molecular Weight : 245.27 g/mol, significantly larger due to the methoxyphenyl group .

6-Methyl-5-(5-methylfuran-2-yl)-2,3-dihydro-1H-pyrrolizine

Functional Group Modifications

LFA-1 Antagonist Scaffold (2,3-dihydro-1H-pyrrolizin-5(7aH)-one derivatives)

Physicochemical and Spectroscopic Properties

- Melting Points : While data for the target compound are unavailable, analogs like 7-Methyl-2,3-diphenylimidazo[1,2-a]pyridine (mp = 131–133°C) and 7-hydroxy-6-aryl derivatives (TLC Rf = 0.15) provide benchmarks for comparing solubility and polarity .

- NMR Signatures : Aromatic protons in similar compounds resonate between δ 7.0–7.8 ppm, while methyl groups appear near δ 2.4 ppm, aiding structural elucidation .

Data Table: Key Comparisons

Biologische Aktivität

7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is a nitrogen-containing heterocyclic compound from the pyrrolizine family. Its unique structure, characterized by a five-membered ring containing nitrogen, contributes to its diverse chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is . The presence of the nitrogen atom within the ring structure enhances its reactivity and interaction with biological targets. The compound has been synthesized through various methods, allowing for the generation of derivatives that may exhibit different biological activities.

Anticancer Properties

Research indicates that 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one exhibits significant anticancer activity. It has been studied as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune responses. This interaction suggests potential applications in oncology, particularly in targeting leukemic cells.

Case Studies:

- A study evaluated the compound's effects on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells. The compound was shown to arrest the cell cycle at the S phase, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Pyrrole derivatives have been reported to demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial membrane integrity or inhibition of essential bacterial enzymes .

Research Findings:

- In vitro studies have shown that related pyrrole compounds exhibit minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, showcasing their potential as antibacterial agents .

The biological activity of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : Its structural characteristics allow it to interact with specific receptors involved in immune modulation and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Acetyl-2,3-dihydro-6,7-dimethyl-1H-pyrrolizine | Contains an acetyl group; used in various chemical syntheses | |

| 5-Hydroxy-2,3-dihydro-1H-pyrrolizine | Hydroxy substitution alters reactivity; studied for biological activities |

What distinguishes 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one is its specific arrangement of substituents on the pyrrolizine ring, influencing its reactivity patterns and biological interactions.

Q & A

Basic Research Questions

Q. What regioselective synthesis methods are effective for producing 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one derivatives?

- Methodological Answer : Derivatives can be synthesized via regioselective acylation of pyrrolizine precursors using ethyl oxalyl monochloride or similar reagents. For example, the title compound in was synthesized by reacting 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride, following protocols adapted from Ito et al. (1984). This approach minimizes side reactions and ensures structural fidelity .

Q. Which spectroscopic techniques are optimal for characterizing 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one and its analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy helps identify functional groups like carbonyls. For example, utilized crystallographic data (Acta Cryst.) to validate the structure, and highlights HPLC for impurity profiling in related compounds .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one derivatives?

- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, emphasizes pre-experimental designs to identify critical variables. Applying this to pyrrolizinone synthesis could reduce trial-and-error inefficiencies and enhance yield reproducibility .

Q. What computational strategies predict the reactivity and regioselectivity of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms (as in ) can model transition states and predict regioselectivity. Tools like COMSOL Multiphysics ( ) enable virtual screening of reaction conditions, reducing experimental workload .

Q. How can researchers evaluate the pharmacological potential of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies via enzyme inhibition assays (e.g., kinase or protease targets) and molecular docking simulations are essential. and highlight similar approaches for fused quinoline derivatives, where bioactivity was linked to substituent effects on electronic and steric properties .

Q. How should contradictions between experimental data and computational predictions be resolved?

- Methodological Answer : Cross-validation using multiple techniques is critical. For example, discrepancies in spectroscopic data (e.g., NMR shifts) versus computational predictions require revisiting solvent effects or conformational dynamics. emphasizes iterative feedback between theory and experiment to refine models .

Q. What protocols ensure the stability of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one under varying storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., stress testing under heat, humidity, and light) paired with HPLC monitoring ( ) can identify degradation pathways. recommends storage at −20°C in inert atmospheres to preserve reactive functional groups like carbonyls .

Q. How can AI-driven tools enhance the synthesis and analysis of 7-Methyl-2,3-dihydro-1H-pyrrolizin-5(6H)-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.